molecular formula C8H7FO B1202908 2'-Fluoroacetophenone CAS No. 445-27-2

2'-Fluoroacetophenone

Cat. No. B1202908
CAS RN: 445-27-2
M. Wt: 138.14 g/mol
InChI Key: QMATYTFXDIWACW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2'-Fluoroacetophenone and related derivatives often involves complex reactions. For instance, an undergraduate organic laboratory curriculum described the conversion of 2-bromoacetophenone to 2-fluoroacetophenone using a solid-phase nucleophilic fluorine source, showcasing the utility of solid-phase reagents in organic synthesis (Pohl & Schwarz, 2008). Another approach involved the cyclization of 2-hydroxyacetophenone hydrazones with triphosgene, leading to the formation of 4-methylene-1,3-benzoxazinones, which were subsequently converted to 4-fluoromethyl-4-methoxy-1,3-benzoxazinones (Alkhathlan, 2003).

Molecular Structure Analysis

Investigations into the molecular structure of 2'-fluoroacetophenone derivatives reveal significant insights. For example, conformational analysis based on through-space spin–spin couplings elucidated that 2'-fluoro-substituted acetophenone derivatives form exclusively s-trans conformers in solutions, a preference which can be utilized in drug design (Otake et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 2'-Fluoroacetophenone highlight its reactivity and the potential to form various derivatives. For instance, electrophilic and nucleophilic side chain fluorination techniques have synthesized para-substituted α-fluoroacetophenones, demonstrating the compound's versatility in organic synthesis (Fuglseth et al., 2008).

Scientific Research Applications

  • Organic Synthesis and Educational Utility : Pohl and Schwarz (2008) described an experiment for undergraduate organic laboratory curriculum where 2-bromoacetophenone is converted to 2-fluoroacetophenone using a solid-phase nucleophilic fluorine source. This experiment introduces students to the utility of solid-phase reagents in organic synthesis and the unique uses of fluorine in molecular design (Pohl & Schwarz, 2008).

  • Chemical Reactions and Compounds Synthesis : Bronnert and Saunders (1960) investigated the reaction between ω-fluoroacetophenone and sodium methoxide, leading to the formation of various compounds, demonstrating the chemical reactivity and potential for synthesis applications of 2'-Fluoroacetophenone (Bronnert & Saunders, 1960).

  • Enantioselective Reduction : Garrett et al. (2002) developed a practical, non-enzymatic, catalytic process for the enantioselective reduction of 2'-fluoroacetophenone, highlighting its application in stereochemistry and catalysis research (Garrett et al., 2002).

  • Biological and Enzymatic Studies : Moonen, Rietjens, and Van Berkel (2001) studied the biological Baeyer–Villiger oxidation of acetophenones using 19F nuclear magnetic resonance (NMR), demonstrating the usefulness of 2'-Fluoroacetophenone in biological and enzymatic research (Moonen, Rietjens, & Van Berkel, 2001).

  • Synthesis of Fluorinated Compounds : Heinrich (2007) optimized the oxidative radical cyclization of α-fluoroacetophenones for the efficient access to 2-fluorotetralones, indicating its role in the synthesis of fluorine-labeled compounds (Heinrich, 2007).

  • Insecticidal Activities : Liu et al. (2005) synthesized novel 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers, including 2-methylthio-4'-fluoroacetophenone oxime O-[(2-methylbiphenyl-3-yl)methyl] ether, and demonstrated notable insecticidal activity against certain pests (Liu et al., 2005).

Safety And Hazards

2’-Fluoroacetophenone is considered hazardous. It is a combustible liquid and is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMATYTFXDIWACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196200
Record name 2-Fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoroacetophenone

CAS RN

445-27-2
Record name 2′-Fluoroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoroacetophenone
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Record name 445-27-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
425
Citations
C Otake, T Namba, H Tabata, K Makino… - The Journal of …, 2021 - ACS Publications
… In the 1 H and 13 C NMR spectra of 2′-fluoroacetophenone (1d), H α –F and C α –F TS-couplings were determined for the solutions in various solvents (Table 2). It is obvious from the …
Number of citations: 5 pubs.acs.org
RJ Abraham - Journal of the Chemical Society, Perkin Transactions …, 1997 - pubs.rsc.org
… to investigate conformational isomerism in 2-fluorobenzaldehyde 1, 2-fluoroacetophenone 2, methyl 2fluorobenzoate 3 and the corresponding 2-trifluoromethyl compounds 4, 5 and 6. …
Number of citations: 17 pubs.rsc.org
T Schaefer, GH Penner, TA Wildman… - Canadian journal of …, 1985 - cdnsciencepub.com
… The conformational preference of the acetyl group in 2-fluoroacetophenone, 2, has been discussed extensively (1 -7). For the parent compound, 1, an adequate discussion has been …
Number of citations: 10 cdnsciencepub.com
C Abe, T Sugawara, T Machida, T Higashi… - Journal of Molecular …, 2012 - Elsevier
… candidum NBRC 4597 reduces acetophenone (1) and 2′-fluoroacetophenone (3) to yield (S)-2 and (R)-4 in the same enantiofacial selectivity. The enantiofacial preference changes, …
Number of citations: 5 www.sciencedirect.com
T Schaefer, J Peeling… - Organic magnetic …, 1984 - Wiley Online Library
… to H-4 is observed in either 1 or the 2-fluoroacetophenone. Such a coupling might well be … The 170 NMR studies3 imply the same small angle of twist, 0, for 2-fluoroacetophenone and 1. …
Number of citations: 13 onlinelibrary.wiley.com
PV Ramachandran, AV Teodorovic, B Gong… - Tetrahedron …, 1994 - Elsevier
… in 87% ee.ob However, 2-fluoroacetophenone (3e) is reduced faster, … Preparation of the 2-fluoroacetophenone, 2,2-… 2-Fluoroacetophenone, 3~. This ketone was prepared according to …
Number of citations: 62 www.sciencedirect.com
H Gröger, C Rollmann, F Chamouleau… - Advanced Synthesis …, 2007 - Wiley Online Library
… Also 2fluoroacetophenone, 1c, is accepted as a substrate. However, the resulting activity was somewhat lower with 67%, thus indicating a negative impact of the osubstituent on the …
Number of citations: 52 onlinelibrary.wiley.com
CE Garrett, K Prasad, O Repič, TJ Blacklock - Tetrahedron: Asymmetry, 2002 - Elsevier
We have developed a practical, non-enzymatic, catalytic process for the enantioselective reduction of 2′-fluoroacetophenone. A number of catalysts were screened for the …
Number of citations: 45 www.sciencedirect.com
TA Wildman - 1982 - mspace.lib.umanitoba.ca
… 6-dibrorno-2-fluoroanisole and of 4r^Ca'H6 ín 2-fluoroacetophenone are posÍtíve aecording … of the nethyl protons, of the fluorine, and of the nethyl carbon of 2-fluoroacetophenone. 19 …
Number of citations: 5 mspace.lib.umanitoba.ca
S Tummanapalli, SK Punna, KC Gulipalli… - The Journal of …, 2023 - ACS Publications
… In conclusion, we developed a facile one-pot transformation of 2-fluoroacetophenone … to start from a different raw material (2-fluoroacetophenone) while still keeping the regioselective …
Number of citations: 3 pubs.acs.org

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